"Thieno[3,4-b]thiophene-2-carboxylic acid" fundamental properties
"Thieno[3,4-b]thiophene-2-carboxylic acid" fundamental properties
An In-Depth Technical Guide to Thieno[3,4-b]thiophene-2-carboxylic Acid
Prepared by: Gemini, Senior Application Scientist
Abstract: Thieno[3,4-b]thiophene-2-carboxylic acid (TTHC) is a heterocyclic organic compound that has emerged as a critical molecular building block in the fields of materials science and organic electronics. Its rigid, electron-rich thienothiophene core, coupled with the versatile carboxylic acid functionality, provides a unique scaffold for the synthesis of high-performance conjugated polymers and small molecules. This guide offers a comprehensive overview of the fundamental properties, synthesis, characterization, and key applications of TTHC, designed for researchers, chemists, and professionals in drug development and electronic materials. We will delve into the causality behind its synthetic pathways and explore how its distinct structural features contribute to its utility in advanced applications such as organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and next-generation display technologies.
Introduction to a Core Heterocyclic Scaffold
Thieno[3,4-b]thiophene-2-carboxylic acid is a derivative of thienothiophene, a class of fused-ring heterocyclic compounds containing two thiophene rings. The specific "3,4-b" fusion geometry results in a structure with significant π-conjugation and a propensity for planar molecular stacking, which are highly desirable characteristics for charge transport in semiconductor materials.[1] The addition of a carboxylic acid group at the 2-position not only provides a reactive handle for further chemical modification, such as esterification or amidation, but also influences the molecule's electronic properties and solubility.
This compound serves as a pivotal precursor in the development of low band-gap polymers, which are essential for efficient light absorption in solar cells and for tuning the electronic behavior of transistors.[1] Beyond electronics, its unique structure is being explored in medicinal chemistry as a scaffold for novel therapeutic agents and in advanced materials for specialized coatings.[2] This guide aims to provide the foundational knowledge required to effectively utilize TTHC in these cutting-edge research and development areas.
Core Physicochemical and Structural Properties
The utility of Thieno[3,4-b]thiophene-2-carboxylic acid in various applications is directly governed by its physical and chemical properties. Its high melting point is indicative of a stable, planar crystal lattice structure.
Table 1: Fundamental Properties of Thieno[3,4-b]thiophene-2-carboxylic acid
| Property | Value | Source |
|---|---|---|
| CAS Number | 14630-08-1 | [3][4] |
| Molecular Formula | C₇H₄O₂S₂ | [4] |
| Molecular Weight | 184.24 g/mol | [4] |
| Melting Point | ~210 °C | [4] |
| Boiling Point (Predicted) | 399.8 ± 22.0 °C | [4] |
| Density (Predicted) | 1.601 ± 0.06 g/cm³ | [4] |
| Appearance | High-purity solid | [3] |
The core molecular structure is the foundation of its electronic properties. The fused thiophene rings create an electron-rich system capable of efficient charge delocalization.
Caption: Chemical structure of Thieno[3,4-b]thiophene-2-carboxylic acid.
Synthesis and Purification Protocol
The synthesis of TTHC generally involves multi-step processes that build the fused-ring system and then introduce the carboxylic acid functionality.[5] The choice of precursors and reaction conditions is critical to achieving high purity, which is paramount for applications in organic electronics.[1]
Representative Synthetic Pathway
A common conceptual approach involves the formation of the thienothiophene core via cyclization reactions, followed by carboxylation.[5] This ensures the regioselective placement of the functional group.
Caption: Conceptual workflow for the synthesis of TTHC.
Detailed Experimental Protocol (Illustrative)
This protocol is an illustrative example based on common organic synthesis techniques for similar heterocyclic compounds.[5]
Objective: To synthesize Thieno[3,4-b]thiophene-2-carboxylic acid.
Pillar of Trustworthiness: This protocol incorporates self-validating checks, such as anhydrous conditions and inert atmospheres, which are critical for the success of organometallic reactions and preventing the quenching of sensitive intermediates.
Step-by-Step Methodology:
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Preparation of the Thieno[3,4-b]thiophene Core:
-
Causality: The synthesis begins with a suitable precursor, such as a 3,4-dibromothiophene, which is reacted with a reagent like sodium sulfide to construct the second fused thiophene ring. The specific precursors and coupling strategies can vary.
-
-
Lithiation of the Heterocyclic Core:
-
Expertise: This step creates a nucleophilic carbon at the desired position for carboxylation. The reaction must be conducted under a strictly inert atmosphere (e.g., Argon or Nitrogen) and in an anhydrous ether solvent (like THF) at low temperatures (typically -78 °C using a dry ice/acetone bath). This is crucial because organolithium reagents are highly reactive towards water and oxygen.
-
Dissolve the thieno[3,4-b]thiophene intermediate in anhydrous THF.
-
Cool the solution to -78 °C.
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Slowly add one equivalent of n-butyllithium (n-BuLi) dropwise, maintaining the low temperature. The C2 proton is the most acidic and will be selectively deprotonated.
-
Stir the reaction mixture at this temperature for 1-2 hours.
-
-
Carboxylation Reaction:
-
Expertise: The lithiated intermediate is a powerful nucleophile that readily attacks carbon dioxide. Solid CO₂ (dry ice) is an excellent, inexpensive, and easily handled source of electrophilic carbon.
-
In a separate flask, crush a surplus of dry ice.
-
Carefully transfer the cold (-78 °C) solution of the lithiated intermediate onto the crushed dry ice via a cannula. A rapid reaction will occur.
-
Allow the mixture to slowly warm to room temperature as the excess CO₂ sublimes.
-
-
Acidification and Isolation:
-
Causality: The initial product is a lithium carboxylate salt. Acidification is required to protonate this salt to yield the final carboxylic acid, which is typically insoluble in the aqueous layer.
-
Once at room temperature, quench the reaction mixture with dilute hydrochloric acid (1M HCl).
-
The product will often precipitate out of the solution. If not, extract the aqueous layer with an organic solvent like ethyl acetate.
-
Collect the solid product by filtration, wash with cold water to remove inorganic salts, and dry under vacuum.
-
-
Purification:
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or acetic acid) to yield high-purity TTHC.
-
Spectroscopic and Analytical Characterization
Confirming the identity and purity of Thieno[3,4-b]thiophene-2-carboxylic acid is essential. A combination of spectroscopic methods is typically employed. While specific spectra for TTHC are not abundant in the provided literature, we can infer the expected characteristics based on its structure and data from analogous compounds like 2-thiophene carboxylic acid.[6]
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¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum should show distinct signals for the aromatic protons on the thiophene rings. The chemical shifts and coupling constants will be characteristic of the substitution pattern. The acidic proton of the carboxyl group will typically appear as a broad singlet at a downfield chemical shift (>10 ppm).
-
¹³C NMR (Carbon Nuclear Magnetic Resonance): This technique will reveal the number of unique carbon environments. The carbonyl carbon of the carboxylic acid will have a characteristic signal in the 160-180 ppm range. Other signals will correspond to the sp²-hybridized carbons of the fused rings.
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FT-IR (Fourier-Transform Infrared Spectroscopy): IR spectroscopy is excellent for identifying functional groups. Key expected peaks include a broad O-H stretch from the carboxylic acid (around 2500-3300 cm⁻¹), a sharp C=O (carbonyl) stretch (around 1680-1710 cm⁻¹), and various C=C and C-S stretching vibrations characteristic of the thiophene rings.[6][7]
-
Mass Spectrometry (MS): This analysis will confirm the molecular weight of the compound. The molecular ion peak (M⁺) should be observed at m/z corresponding to 184.24.
Key Applications and Field-Proven Insights
TTHC's value lies in its role as a versatile building block for creating more complex functional materials.
Pillar Application: Organic Electronics
The primary application of TTHC is in the synthesis of organic semiconductors for electronic devices.[1][3]
-
Organic Photovoltaics (OPVs): TTHC is used to create low band-gap conjugated polymers.[1] The electron-rich thienothiophene unit helps to raise the Highest Occupied Molecular Orbital (HOMO) energy level of the polymer, which is crucial for efficient light absorption and charge separation in solar cells.
-
Organic Field-Effect Transistors (OFETs): The rigid, planar structure of the TTHC monomer promotes ordered packing in the resulting polymers, which is essential for high charge carrier mobility in the transistor channel.[3]
-
Organic Light-Emitting Diodes (OLEDs): Derivatives of TTHC can be incorporated into the emissive or charge-transport layers of OLEDs to fine-tune their electronic and optical properties.[1]
Caption: Workflow for TTHC application in organic electronic devices.
Emerging Application: Drug Discovery and Medicinal Chemistry
While direct pharmaceutical applications of TTHC are less documented, its structural isomers and related thiophene derivatives are recognized as "privileged structures" in drug design.[8]
-
Scaffold for Bioactive Molecules: The thienothiophene core can serve as a rigid scaffold to which various pharmacophores can be attached. Its derivatives have been investigated for anti-inflammatory properties.[2][8] For instance, derivatives of the isomer thieno[3,2-b]thiophene-2-carboxylic acid have been reported as agonists for GPR35, a G-protein-coupled receptor implicated in inflammatory processes.[9]
-
Expert Insight: The carboxylic acid group is a key feature, as it can mimic phosphate groups or act as a hydrogen bond donor/acceptor, enabling interactions with biological targets like enzymes and receptors.[8]
Safe Handling and Storage
As a high-purity chemical intended for research, proper handling of Thieno[3,4-b]thiophene-2-carboxylic acid is essential.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.[4] Room temperature storage is generally acceptable.
-
Handling: Use standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of dust and direct contact with skin and eyes. Work in a well-ventilated area or a chemical fume hood.
Conclusion and Future Outlook
Thieno[3,4-b]thiophene-2-carboxylic acid is more than just a chemical compound; it is an enabling material for technological advancement. Its well-defined structure and versatile reactivity have established it as a cornerstone for the synthesis of next-generation organic electronic materials.[1][3] The continued exploration of its derivatives in both materials science and medicinal chemistry promises to unlock new functionalities and applications. As researchers push the boundaries of flexible electronics, efficient solar energy harvesting, and targeted therapeutics, the demand for high-purity, intelligently designed building blocks like TTHC will undoubtedly continue to grow.
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Gueye, M. N., et al. Synthesis and Characterization of New Thieno[3,2-b]thiophene Derivatives. Molecules, 17(12), 14837-14851. Available from: [Link]
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Deng, H., et al. (2012). Thieno[3,2-b]thiophene-2-carboxylic acid derivatives as GPR35 agonists. Bioorganic & Medicinal Chemistry Letters, 22(12), 4148-52. Available from: [Link]
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Mary, Y. S., et al. (2017). Vibrational Spectra (FT-IR, FT-Raman), NBO and HOMO, LUMO Studies of 2-Thiophene Carboxylic Acid Based On Density Functional Method. IOSR Journal of Applied Physics, 8(5), 06-14. Available from: [Link]
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da Silva, A. B., et al. (2021). Thiophene-Based Compounds with Potential Anti-Inflammatory Activity. Molecules, 26(14), 4333. Available from: [Link]
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